molecular formula C37H56O11 B12754223 Cimiracemoside G CAS No. 289632-43-5

Cimiracemoside G

Cat. No.: B12754223
CAS No.: 289632-43-5
M. Wt: 676.8 g/mol
InChI Key: IHMRHYCBRKQAFU-LVQFCLPFSA-N
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Description

Cimiracemoside G is a cycloartane triterpene glycoside isolated from the rhizomes of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of triterpenoid saponins known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cimiracemoside G typically involves extraction from the rhizomes of Cimicifuga foetida. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cimiracemoside G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Cimiracemoside G exerts its effects through multiple mechanisms:

    Molecular Targets: It targets specific proteins and enzymes involved in inflammation and cancer pathways.

    Pathways Involved: Modulates the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. .

Comparison with Similar Compounds

Cimiracemoside G is unique among cycloartane triterpenes due to its specific glycosidic structure. Similar compounds include:

  • Cimiracemoside D
  • Cimiracemoside E
  • Cimilactone E
  • Cimilactone F

Properties

CAS No.

289632-43-5

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

IUPAC Name

[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19-,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1

InChI Key

IHMRHYCBRKQAFU-LVQFCLPFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Origin of Product

United States

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